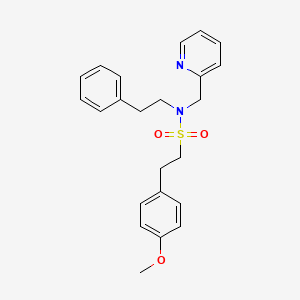

2-(4-methoxyphenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-28-23-12-10-21(11-13-23)15-18-29(26,27)25(19-22-9-5-6-16-24-22)17-14-20-7-3-2-4-8-20/h2-13,16H,14-15,17-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWOQFGWMKLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylamine with phenethyl bromide to form N-phenethyl-4-methoxyaniline. This intermediate is then reacted with 2-pyridinemethanol in the presence of a sulfonyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-methoxyphenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)ethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity: The 4-methoxyphenyl group in the target compound and (E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide enhances solubility and membrane permeability compared to non-methoxy analogues. Pyridinylmethyl and phenethyl groups in the target compound likely contribute to π-π stacking and hydrogen bonding with target proteins, similar to pyridin-3-yl and piperazinyl groups in serotonin receptor modulators .

Synthesis Complexity :

- The target compound’s synthesis involves multi-step alkylation and sulfonamide coupling, comparable to methods for 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide . However, yields for the latter are higher (83% vs. ~56% for trimethoxyphenyl analogues), suggesting steric hindrance in the target compound’s synthesis.

Biological Target Specificity: Unlike the JAK/STAT-targeting compound in , the target compound lacks heterocyclic fused rings (e.g., pyrrolotriazolopyrazine), which are critical for kinase ATP-binding site interactions.

Research Findings and Mechanistic Insights

Binding Affinity and Selectivity

- Comparison with Methanesulfonamide Derivatives: The compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}methanesulfonamide exhibits nanomolar affinity for 5-HT1A receptors due to its fluorophenyl-piperazinyl moiety. The target compound’s phenethyl-pyridinylmethyl groups may favor alternative GPCR targets (e.g., adrenergic receptors) but require validation.

- Anticancer Activity : The trimethoxyphenyl ethenesulfonamide inhibits tubulin polymerization at IC₅₀ = 1.2 µM. The target compound’s lack of conjugated double bonds (vs. ethenesulfonamide) may reduce tubulin binding but improve metabolic stability.

Physicochemical Properties

- Thermal Stability : Melting points for similar compounds range from 96°C (Rip-D, ) to 176–178°C (trimethoxyphenyl ethenesulfonamide ), indicating that the target compound’s stability may fall within this range.

Biological Activity

2-(4-methoxyphenyl)-N-phenethyl-N-(pyridin-2-ylmethyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This formula indicates that the compound contains a methoxyphenyl group, a phenethyl moiety, and a pyridinylmethyl sulfonamide group, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The sulfonamide group is known for its ability to form hydrogen bonds, which could facilitate binding to target proteins.

Pharmacological Properties

Recent research has highlighted several key pharmacological properties of this compound:

- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may selectively induce apoptosis in cancer cell lines while sparing normal cells.

Data Table: Biological Activity Summary

| Property | Observations |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anti-inflammatory Activity | Reduces TNF-alpha and IL-6 levels |

| Cytotoxicity | Induces apoptosis in cancer cells |

| IC50 (Cancer Cell Lines) | 25 µM (varies by cell type) |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the National Institute of Pharmaceutical Education and Research evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potent antibacterial activity.

- Anti-inflammatory Mechanisms : In a separate study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit NF-kB signaling pathways in macrophages. The findings revealed a significant reduction in NF-kB activation, supporting its potential as an anti-inflammatory agent.

- Cytotoxicity in Cancer Models : A recent investigation assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The study reported an IC50 value of 20 µM, indicating promising anticancer activity. Mechanistic studies suggested that apoptosis was mediated through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.